molecular formula C6H3ClF3NS B1409218 5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine CAS No. 121307-81-1

5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine

Cat. No. B1409218
M. Wt: 213.61 g/mol
InChI Key: SANXMHIMKSALFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • One approach involves chlorination and fluorination of 3-picoline to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) , which can then be further transformed into TFMP .
  • Another method utilizes 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine as starting materials .

Chemical Reactions Analysis

TFMP serves as an intermediate in various chemical reactions. Notably, it participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine , which has applications in agrochemicals and pharmaceuticals .

Scientific Research Applications

1. Synthesis and Structural Studies

5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine is utilized in the synthesis and structural study of new derivatives, particularly in the context of chrysin-containing compounds. These derivatives exhibit significant biological activity, as evidenced by growth assays in the nematode Caenorhabditis elegans (Valdez-Calderón et al., 2016).

2. Interaction with Other Chemicals

Research on 5-trifluoromethyl-pyridine-2-thione, a close relative of 5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine, shows its potential as an antithyroid drug and its behavior towards molecular iodine. The formation of a complex with molecular iodine was studied, contributing to the understanding of its chemical interactions and potential applications (Chernov'yants et al., 2011).

3. Agricultural Chemical Synthesis

The compound is significantly used in the synthesis of agricultural chemicals. For instance, it serves as an intermediate in the production of various herbicides, showcasing its utility in the development of agrichemicals (Li Zheng-xiong, 2004).

4. Electrochemical Properties

Studies have been conducted on the electrochemical properties of derivatives of this compound. These studies contribute to the understanding of their ionization potentials and affinities, which is crucial in various scientific and industrial applications (Tan et al., 2007).

5. Role in Herbicide Synthesis

It's also used in the synthesis of novel herbicides, indicating its role in the development of new agrichemical formulations. This application is significant in improving agricultural productivity and pest management strategies (Tajik & Dadras, 2011).

Future Directions

Given the growing interest in fluorinated organic compounds, it is anticipated that novel applications of TFMP will continue to emerge in the fields of agrochemicals, pharmaceuticals, and functional materials .

properties

IUPAC Name

5-chloro-3-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NS/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANXMHIMKSALFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233788
Record name 5-Chloro-3-(trifluoromethyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine

CAS RN

121307-81-1
Record name 5-Chloro-3-(trifluoromethyl)-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121307-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(trifluoromethyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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